molecular formula C17H16O2 B1601971 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 61696-79-5

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1601971
CAS No.: 61696-79-5
M. Wt: 252.31 g/mol
InChI Key: FKHGBDZJCJCGQW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a high-purity chemical compound with the CAS number 61696-79-5 . It has a molecular formula of C 17 H 16 O 2 and a molecular weight of 252.31 g/mol . This compound belongs to the class of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, which are recognized as privileged scaffolds in medicinal chemistry and serve as key intermediates for the synthesis of various biologically active molecules . The dihydronaphthalenone core structure is a classic motif in drug discovery, forming the basis of several clinical agents . The specific substitution with the 4-methoxyphenyl group at the 3-position is designed to explore and modulate the compound's electronic properties and biological interactions. Research into structurally similar DHN derivatives has revealed a wide spectrum of potential therapeutic applications. Recent scientific investigations have shown that certain piperazine-substituted DHN derivatives can promote apoptosis and inhibit the migration of hepatocellular carcinoma (HCC) cells by inhibiting the NF-κB and MAPK signaling pathways . Furthermore, various chalcone-tetralone hybrid molecules, which share a similar core structure, have demonstrated significant antimicrobial and antioxidant activities in studies . These findings highlight the value of the 3,4-dihydronaphthalen-1(2H)-one scaffold as a versatile template for developing novel therapeutic agents in oncology and infectious disease research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGBDZJCJCGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485544
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61696-79-5
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Intermediate

A commonly reported method for preparing the key intermediate 7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves the following steps:

Step Reaction Conditions Yield
1 Lewis acid-catalyzed Friedel-Crafts acylation of anisole with succinic anhydride to give 4-(4-methoxyphenyl)-4-oxobutanoic acid Anhydrous AlCl3, room temperature 92%
2 Wolff-Kishner-Huang-Minlon reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid to 4-phenoxybutanoic acid Standard Wolff-Kishner conditions 86%
3 Cyclization of 4-phenoxybutanoic acid using polyphosphoric acid (PPA) to yield 7-methoxy-3,4-dihydronaphthalen-1(2H)-one PPA, elevated temperature 65%

This sequence yields the methoxylated dihydronaphthalenone core essential for further functionalization.

Alternative Synthetic Routes and Modifications

Hydrazine Derivative Route

An alternative method involves preparing a hydrazine derivative of 6-methoxy-1-tetralone, which is then reacted with substituted aryl isothiocyanates to form thiosemicarbazides. These intermediates undergo further reactions with ethyl chloroacetate to yield thiazolidinone derivatives, which can be manipulated to obtain related dihydronaphthalenone structures.

Catalytic and Solvent-Free Methods

  • Copper-catalyzed transfer hydrodeuteration and palladium-catalyzed reductions have been employed to modify cyclic and heterocyclic alkenes related to the dihydronaphthalenone framework.
  • Solvent-free conditions using dimethylformamide dimethyl acetal (DMF-DMA) have been used to prepare enaminone derivatives from thiazolidinone intermediates, which can be further functionalized.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Friedel-Crafts acylation + Wolff-Kishner reduction + PPA cyclization Anisole + Succinic anhydride AlCl3, Wolff-Kishner conditions, PPA 48% overall Standard route to 7-methoxy-3,4-dihydronaphthalen-1(2H)-one intermediate
Claisen-Schmidt condensation for 3-substitution 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one + 4-methoxybenzaldehyde Acetic acid, dry HCl gas, room temp, 7 days Not specified Introduces 4-methoxyphenyl group at 3-position
Hydrazine derivative pathway 6-Methoxy-1-tetralone Hydrazine, aryl isothiocyanates, ethyl chloroacetate Not specified Multi-step route involving thiosemicarbazides and thiazolidinones
Catalytic transfer hydrodeuteration and reductions Related cyclic alkenes Cu or Pd catalysts, DMSO, molecular sieves Up to 95% Modifications of dihydronaphthalenone derivatives

Research Findings and Characterization

  • The synthesized compounds are characterized by standard analytical techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis.
  • Reaction progress is commonly monitored by Thin-Layer Chromatography (TLC).
  • The purity and structural confirmation are supported by spectral data such as ^1H NMR shifts, mass-to-charge ratios in MS, and melting points.
  • The stereochemistry of the olefinic bonds in related compounds has been confirmed by X-ray crystallography, indicating E-configuration in the substituted dihydronaphthalenone derivatives.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction is pivotal for synthesizing α,β-unsaturated ketones. The ketone group of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one reacts with aromatic aldehydes under basic conditions to form conjugated enones, critical for further functionalization.

ReactantsConditionsProductReference
3-(4-Methoxyphenyl)-dihydronaphthalenone + AldehydeNaOH/KOH, reflux, ethanolα,β-Unsaturated ketone derivative

Mechanism : Base deprotonates the aldehyde, forming an enolate that attacks the ketone, followed by dehydration to yield the conjugated system.

Hydrazone Formation and Cyclization

The ketone reacts with hydrazines to form hydrazones, which cyclize with ethyl chloroacetate to yield thiazolidin-4-one derivatives .

ReactantsConditionsProductReference
Hydrazine derivative + Ethyl chloroacetateEthanol, reflux, 4 hoursThiazolidin-4-one

Example :

  • Hydrazine condensation at the ketone forms a Schiff base.

  • Subsequent nucleophilic attack by ethyl chloroacetate’s chloride initiates cyclization, forming a five-membered thiazolidinone ring .

Nucleophilic Additions

The ketone undergoes nucleophilic additions, such as Grignard reactions, to form secondary alcohols.

ReactantConditionsProductReference
Grignard reagent (e.g., CH₃MgBr)Dry ether, 0°C → RT1-(4-Methoxyphenyl)-3,4-dihydronaphthalenol

Note : Steric hindrance from the bicyclic system may reduce reaction rates compared to acyclic ketones .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0–5°C3-(3-Nitro-4-methoxyphenyl)-dihydronaphthalenone
BrominationBr₂, FeBr₃, CH₂Cl₂3-(3-Bromo-4-methoxyphenyl)-dihydronaphthalenone

Regioselectivity : Methoxy’s strong para-directing effect shifts substitution to the less hindered ortho position due to steric constraints .

Reduction Reactions

The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reducing AgentConditionsProductReference
NaBH₄Methanol, RT, 2 hours1-Hydroxy-3-(4-methoxyphenyl)-3,4-dihydronaphthalene
H₂, Pd/CEthanol, 50°C, 1 atm H₂Fully saturated alcohol derivative

Oxidation and Dehydrogenation

Controlled oxidation converts the dihydronaphthalenone moiety into a fully aromatic naphthoquinone.

Oxidizing AgentConditionsProductReference
DDQToluene, reflux, 12 hours3-(4-Methoxyphenyl)-naphthoquinone

Biological Activity and Derivatives

Derivatives of this compound exhibit tyrosinase inhibition, facilitated by interactions between the methoxyphenyl group and enzyme residues (e.g., His85, His244) .

DerivativeBiological Activity (IC₅₀)Key Interactions
Thiazolidin-4-one17.02 ± 1.66 µM (Tyrosinase)Hydrogen bonding with Asn81, His244

Scientific Research Applications

Scientific Research Applications

  • Chemical Intermediate :
    • This compound serves as an important intermediate in the synthesis of various complex organic molecules and pharmaceuticals. It is particularly noted for its role in synthesizing Flocoumafen, a potent anticoagulant rodenticide used against resistant rodent strains .
  • Biological Activity :
    • Research indicates potential biological activities including antimicrobial and anticancer properties. Studies have explored its efficacy against different cancer cell lines and bacterial strains, suggesting avenues for therapeutic development .
  • Pharmaceutical Development :
    • The compound is under investigation for its therapeutic effects, acting as a lead compound in drug development processes aimed at treating various diseases. Its unique structural features facilitate interactions with biological targets, making it a candidate for further research .
  • Industrial Applications :
    • In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties allow for modifications that enhance performance in specific applications .

Case Study 1: Synthesis of Flocoumafen

Flocoumafen is synthesized using this compound as an intermediate. This process highlights the compound's significance in developing effective rodenticides that target resistant strains.

Case Study 2: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to its structure could enhance its efficacy as an anticancer agent .

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be compared with similar compounds such as:

    2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Although structurally different, this compound shares some chemical properties and is also studied for its antioxidant activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS Number 61696-79-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 256.31 g/mol
  • Density : 1.1 g/cm³
  • Melting Point : Not specified in available data
  • Boiling Point : Not specified in available data

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structure suggests it may interact with key biological pathways involved in cancer progression.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various naphthoquinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity with IC50 values ranging from 4.54 to 4.73 µM, indicating significant potential for therapeutic applications in oncology .
  • Mechanism of Action :
    • The compound is thought to exert its effects through inhibition of specific signaling pathways critical for tumor growth and survival. For instance, it may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy . Molecular docking studies have shown that similar compounds can effectively bind to the ATP-binding pocket of EGFR, suggesting a mechanism for their anticancer activity .

Study 1: Inhibition of EGFR

In a comparative study on various naphthoquinone derivatives, it was found that certain substitutions on the phenyl ring significantly enhanced EGFR inhibitory activity. The derivative with a methoxy group (similar to this compound) showed increased potency compared to other derivatives, with IC50 values as low as 3.96 nM .

Study 2: Selectivity Index Evaluation

The selectivity index (SI) of the compound was evaluated against normal cell lines versus cancer cell lines. A high SI indicates that the compound preferentially targets cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy. Compounds structurally related to this compound demonstrated favorable SI values greater than 20 in several studies .

Comparative Analysis of Related Compounds

Compound NameCAS NumberIC50 (µM)Mechanism of Action
This compound61696-79-5~4.54EGFR Inhibition
Anilino-1,4-naphthoquinone DerivativeVaries3.96EGFR Inhibition
Other NaphthoquinonesVaries>10Various

Q & A

Q. Basic

  • NMR spectroscopy :
    • 1H NMR : Methoxy protons appear as singlets at δ 3.7–3.9 ppm; olefinic protons (C=C) resonate at δ 6.5–7.5 ppm.
    • 13C NMR : Ketone carbonyls are observed at δ 195–205 ppm.
  • X-ray crystallography :
    • Space group determination : Monoclinic (P21/n) or triclinic (P1) systems are common.
    • Key metrics : Bond lengths (e.g., C7=C8 at 1.351 Å) and dihedral angles (e.g., 51.7° between aromatic rings) confirm stereochemistry .

What strategies optimize the solid-state arrangement of DHN derivatives to enhance bioavailability?

Q. Advanced

  • Co-crystallization : Use co-formers like succinic acid to modify solubility. For example, a brominated DHN analog co-crystallized with succinic acid increased aqueous solubility by 3-fold.
  • Halogen substitution : Bromine at C7 enhances lipophilicity (logP increase by 0.5–1.0) and metabolic stability.
  • Computational modeling : Hirshfeld surface analysis predicts intermolecular interactions (e.g., C–H···π, halogen bonds) to guide crystal engineering .

How do researchers initially screen DHN derivatives for biological activity?

Q. Basic

  • In vitro assays :
    • Anticancer : MTT assay against HeLa, MCF-7, or A549 cells (48–72 hours, 1–100 μM range).
    • Antimicrobial : Agar well diffusion (20–50 μg/mL) for bacterial/fungal strains.
  • Target-based screening : Enzymatic inhibition assays (e.g., kinase or protease activity).
    For example, a 7-methoxy-DHN derivative exhibited 85% inhibition of COX-2 at 10 μM .

How to address contradictory crystallographic data regarding dihedral angles in DHN analogs?

Q. Advanced

  • Data re-refinement : Use SHELXL-2018 with updated scattering factors to correct for systematic errors.
  • Twinning analysis : Employ PLATON to detect twinning (e.g., pseudo-merohedral twinning in monoclinic systems).
  • Solvent effects : Compare structures crystallized from polar (DMSO) vs. non-polar (toluene) solvents, as solvent polarity can induce conformational changes (e.g., dihedral angle shifts up to 10°).
    For instance, a DHN derivative showed 62° dihedral angles in DMSO vs. 51.7° in methanol due to solvent H-bonding interactions .

What computational methods support the design of DHN derivatives with enhanced protein binding?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR kinase).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituents with bioactivity.
    For example, a trifluoromethyl-substituted DHN derivative showed 30% stronger EGFR binding (ΔG = −9.2 kcal/mol) than the parent compound .

How can regioselectivity challenges in DHN functionalization be mitigated during synthesis?

Q. Advanced

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution.
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield for C7-bromination vs. 50% under conventional heating).
  • Protection/deprotection : Use TMS groups to block reactive sites during multi-step syntheses.
    A study achieved 90% regioselectivity in C7-iodination using a boronate-directed approach .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

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